An In-Depth Technical Guide to the Structure Elucidation of N-(2-Benzoylphenyl)acetamide
An In-Depth Technical Guide to the Structure Elucidation of N-(2-Benzoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
N-(2-Benzoylphenyl)acetamide is a chemical compound with the molecular formula C₁₅H₁₃NO₂. Its structure features a central phenyl ring substituted with both an acetamide group and a benzoyl group at the ortho position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its identification and characterization.
Key Structural Features:
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Acetamide Group (-NHCOCH₃): This functional group is characterized by a carbonyl (C=O) and a secondary amine (N-H).
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Benzoyl Group (-COC₆H₅): This group consists of a carbonyl group attached to a phenyl ring.
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Disubstituted Aromatic Ring: The central phenyl ring is substituted at positions 1 and 2.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for N-(2-Benzoylphenyl)acetamide. This data is derived from the analysis of structurally similar compounds and provides a reliable reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.2 | Singlet (broad) | 1H | N-H (amide) |
| ~ 7.8 - 7.2 | Multiplet | 9H | Aromatic Protons |
| ~ 2.2 | Singlet | 3H | -CH₃ (acetyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 198 | C=O (benzoyl ketone) |
| ~ 169 | C=O (amide) |
| ~ 140 - 120 | Aromatic Carbons |
| ~ 24 | -CH₃ (acetyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H Stretch |
| ~ 3060 | Medium | Aromatic C-H Stretch |
| ~ 1680 | Strong | C=O Stretch (benzoyl ketone) |
| ~ 1660 | Strong | C=O Stretch (amide I) |
| ~ 1580 | Medium | N-H Bend (amide II) |
| ~ 1520 | Medium | C=C Stretch (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 239 | [M]⁺ (Molecular Ion) |
| 196 | [M - COCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of N-(2-Benzoylphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
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Sample Preparation: Dissolve approximately 10-20 mg of N-(2-Benzoylphenyl)acetamide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton NMR spectrum.
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Typical parameters: spectral width of 16 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and 16-32 scans.
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Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon NMR spectrum.
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Typical parameters: spectral width of 220 ppm, pulse angle of 30°, relaxation delay of 5 seconds, and 1024-2048 scans.
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Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
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Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Protocol:
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal by applying pressure with the anvil.
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Data Acquisition:
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Collect the spectrum over a range of 4000-400 cm⁻¹.
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Perform a background scan of the empty ATR crystal prior to sample analysis.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing:
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Perform a baseline correction and normalize the spectrum.
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Identify and label the characteristic absorption peaks.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Protocol:
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Sample Preparation:
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For EI-MS, introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
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For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
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Data Acquisition:
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Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Optimize the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to obtain a stable and representative spectrum.
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Data Analysis:
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Identify the molecular ion peak [M]⁺.
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Propose structures for the major fragment ions observed in the spectrum.
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Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for structure elucidation and a potential fragmentation pathway.
Caption: General workflow for the synthesis and structural elucidation of N-(2-Benzoylphenyl)acetamide.
Caption: Key fragmentation pathways for N-(2-Benzoylphenyl)acetamide in mass spectrometry.
